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Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide in the gastrointestinal

(GI) system that regulates various digestive processes.[1][2] It is released from I-cells in the

proximal small intestine in response to nutrients, particularly fats and proteins.[3] CCK's

primary functions include stimulating pancreatic enzyme secretion and gallbladder contraction,

inhibiting gastric emptying, and inducing satiety.[1][2][3][4] These effects are mediated through

two G protein-coupled receptor subtypes: CCK-A (also known as CCK1) and CCK-B (CCK2).[4]

The CCK-A receptor is predominantly found in peripheral tissues like the gallbladder, pancreas,

and throughout the smooth muscle and enteric neurons of the GI tract, where it primarily

mediates the motor effects of CCK.[1][2][4][5]

Product Description: Devazepide (Formerly MK-329, L-364,718)

Devazepide is a potent, selective, and non-peptide antagonist of the CCK-A receptor.[6][7] It

functions by competitively binding to CCK-A receptors, thereby blocking the downstream

physiological actions of endogenous CCK.[4] Its high affinity and selectivity for the CCK-A

receptor over the CCK-B receptor make it an invaluable tool for elucidating the specific roles of

CCK-A receptor signaling in physiological and pathophysiological processes.[7] Devazepide is
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orally active and has been used extensively in both animal and human studies to investigate

the role of CCK in gastrointestinal motility.[6][8]

Applications in Gastrointestinal Motility Research

Devazepide is a key pharmacological tool for investigating several aspects of GI motility:

Gastric Emptying: CCK is a primary physiological regulator that slows gastric emptying,

particularly of liquids and fats.[1][9] By blocking CCK-A receptors with Devazepide,

researchers can study the extent of CCK's contribution to this process. Administration of

CCK-A antagonists has been shown to accelerate the gastric emptying of liquid and mixed

meals.[1][9]

Intestinal and Colonic Transit: CCK influences transit time throughout the gut. CCK-A

receptor antagonists can accelerate colonic transit time, making them useful for studying

conditions like constipation-predominant Irritable Bowel Syndrome (IBS).[1][2]

Gallbladder Motility: CCK is the principal stimulant for postprandial gallbladder contraction.[2]

Devazepide effectively inhibits this action, which is useful for studying gallbladder function

and the pathogenesis of conditions like cholesterol gallstones, where impaired gallbladder

motility is a key factor.[10][11]

Ileal Brake Mechanism: The "ileal brake" is a feedback mechanism where the presence of fat

in the distal ileum inhibits proximal gut motility. Devazepide has been used to demonstrate

that this effect is partially mediated by CCK, as it can reverse the delay in transit time

induced by ileal lipid infusion.[6][12]

Data Presentation
Table 1: Effect of Devazepide on Gastric Emptying
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Model Treatment Meal Type

Effect on

Gastric

Emptying

Significance Reference

Rat
Devazepide
(2.5
µmol/kg iv)

Saline

Attenuated
inhibition
caused by
duodenal
casein,
peptone,
Intralipid, or
maltose

Not
specified

[8]

Rat

Devazepide

(4 mg/kg,

oral)

Baked bean

test meal with

ileal lipid

infusion

Further

delayed

gastric

emptying

P < 0.01 [6][12]

| Human | Loxiglumide (CCK-A antagonist) | Liquid mixed meal | Significantly accelerated

gastric emptying | Not specified |[9] |

Table 2: Effect of Devazepide on Intestinal Transit
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Model Treatment
Parameter

Measured

Effect on

Intestinal

Transit

Significance Reference

Rat
Devazepide
(4 mg/kg,
oral)

Stomach-
to-cecum
transit time
(with ileal
lipid
infusion)

Reversed
the delay in
transit time

P < 0.01 [6][12]

Rat Devazepide

Geometric

center of

meal (with

ileal lipid

infusion)

More

proximal

distribution

(less transit)

P < 0.05 [6][12]

| Human | CCK-A Antagonists | Colonic transit time | Accelerates transit time | Not specified |[1]

|
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Caption: CCK-A receptor signaling pathway and its inhibition by Devazepide.
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Start: In Vivo Motility Study

1. Animal Acclimation & Fasting

2. Group Assignment
(Vehicle vs. Devazepide)

3. Administer Vehicle or
Devazepide (e.g., oral gavage)

4. Administer Non-absorbable Marker
(e.g., Charcoal or Radiolabeled Meal)

5. Wait for a Predefined Time
(e.g., 20-30 min)

6. Euthanize Animal

7. Dissect GI Tract
(Stomach, Small Intestine Segments)

8. Measure Marker Distribution

9. Data Analysis
- % Gastric Emptying

- Geometric Center (Intestinal Transit)

End
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Caption: Experimental workflow for in vivo gastrointestinal transit studies.
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Start: In Vitro Muscle Contractility

1. Dissect GI Tissue
(e.g., Gallbladder, Intestine)

2. Prepare Muscle Strips

3. Mount Strips in Organ Bath
(Krebs solution, 37°C, Carbogen)

4. Equilibrate Under Tension (1g)

5. Record Baseline Spontaneous Contractions

6. Add Devazepide or Vehicle
(Incubation Period)

7. Add CCK Agonist (e.g., CCK-8)
in a Dose-Response Manner

8. Record Isometric Contractions

9. Data Analysis
(Amplitude, Frequency, Motility Index)

End
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Caption: Experimental workflow for in vitro muscle strip contractility assays.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b8601636?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8601636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: In Vivo Measurement of Gastric Emptying
and Intestinal Transit in Rodents
Objective: To evaluate the effect of a CCK-A receptor inhibitor on gastric emptying and small

intestinal transit time in rats or mice. This protocol is adapted from methodologies described in

the literature.[6][12][13][14]

Materials and Reagents:

CCK-A Receptor Inhibitor (Devazepide)

Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

Test Meal: 5% Charcoal in 10% Gum Arabic, or a radiolabeled non-absorbable marker (e.g.,

⁵¹Cr-sodium chromate) in a semi-liquid meal.

Experimental animals (e.g., Male Sprague-Dawley rats, fasted for 18-24 hours with free

access to water).

Oral gavage needles.

Surgical tools for dissection.

Scale for weighing stomach contents.

Ruler for measuring intestinal length.

Gamma counter (if using a radiolabeled marker).

Procedure:

Animal Preparation: Fast animals overnight (18-24 hours) but allow free access to water to

ensure an empty stomach.

Grouping and Dosing: Randomly assign animals to control (vehicle) and treatment

(Devazepide) groups. Administer the inhibitor or vehicle by oral gavage at a predetermined
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time before the test meal (e.g., 30-60 minutes). A typical oral dose for Devazepide is 4

mg/kg.[6][12]

Test Meal Administration: Administer a fixed volume of the charcoal or radiolabeled meal via

oral gavage (e.g., 1.5 mL for rats). Note the exact time of administration.

Transit Period: Return the animal to its cage for a specific period (e.g., 20 minutes for

intestinal transit, 30-60 minutes for gastric emptying).

Euthanasia and Dissection: At the end of the transit period, euthanize the animal via an

approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Immediately

perform a laparotomy to expose the GI tract.

Sample Collection:

Carefully clamp the pylorus and cardia of the stomach. Remove the stomach, weigh it,

remove its contents, and reweigh the empty stomach to determine the weight of the meal

remaining.

For intestinal transit, carefully remove the entire small intestine from the pyloric sphincter

to the cecum, ensuring it is not stretched.

Measurement:

Gastric Emptying (%): Calculated as: [1 - (Weight of meal in stomach / Total weight of

meal administered)] x 100.

Intestinal Transit (Geometric Center): Lay the small intestine flat on a moist surface.

Measure the total length. For charcoal meals, measure the distance the charcoal has

traveled from the pylorus to the most distal point. For radiolabeled meals, divide the

intestine into a set number of equal segments (e.g., 10), and measure the radioactivity in

each segment and the stomach.

Data Analysis:

The Geometric Center (GC) is calculated using the formula: GC = Σ (% of marker in each

segment × segment number) / 100.
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Compare the mean percent gastric emptying and geometric center between the vehicle and

Devazepide-treated groups using an appropriate statistical test (e.g., Student's t-test or

ANOVA). A p-value < 0.05 is typically considered significant.

Protocol 2: In Vitro Contractility of Isolated GI Smooth
Muscle Strips
Objective: To directly measure the antagonistic effect of Devazepide on CCK-induced

contractions of gastrointestinal smooth muscle in an organ bath. This protocol is based on

methods for studying isolated muscle strips.[2][15][16]

Materials and Reagents:

CCK-A Receptor Inhibitor (Devazepide)

CCK agonist (e.g., CCK-8, the sulfated octapeptide)

Krebs-Henseleit Solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2,

MgSO₄ 1.2, NaHCO₃ 25, Glucose 11).

Carbogen gas (95% O₂, 5% CO₂).

Experimental animals (e.g., Guinea pigs or rats).

Organ bath system with isometric force transducers and a data acquisition system.

Surgical tools for dissection.

Procedure:

Tissue Preparation: Euthanize the animal. Immediately dissect the desired tissue (e.g.,

gallbladder, antrum of the stomach, or a segment of the small intestine). Place the tissue in

ice-cold Krebs solution continuously bubbled with carbogen.

Muscle Strip Preparation: Carefully remove the mucosa. Cut muscle strips (e.g., 8 mm x 2

mm) parallel to the longitudinal or circular muscle fibers.[16]
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Mounting: Suspend each strip vertically in an organ bath chamber (e.g., 5-10 mL) filled with

Krebs solution, maintained at 37°C and continuously gassed with carbogen. Attach one end

of the strip to a fixed hook and the other to an isometric force transducer.

Equilibration: Apply a resting tension of ~1.0 g and allow the strips to equilibrate for at least

60 minutes. During this period, replace the Krebs solution every 15-20 minutes.

Inhibitor Incubation: After equilibration, add Devazepide (at various concentrations) or its

vehicle to the organ bath and incubate for a set period (e.g., 20 minutes) to allow for receptor

binding.

CCK-Induced Contraction: Generate a cumulative concentration-response curve by adding

CCK-8 to the bath in a stepwise manner (e.g., from 10⁻¹¹ M to 10⁻⁷ M). Allow the response

to each concentration to plateau before adding the next.

Data Recording: Continuously record the isometric tension throughout the experiment.

Data Analysis:

Measure the amplitude of contraction (in grams or millinewtons) in response to each

concentration of CCK-8.

Normalize the data by expressing each response as a percentage of the maximal contraction

observed with CCK-8 alone.

Plot the concentration-response curves for CCK-8 in the absence and presence of different

concentrations of Devazepide.

The antagonistic effect of Devazepide will be observed as a rightward shift in the

concentration-response curve. Calculate the pA₂ value to quantify the potency of

Devazepide.

Use appropriate statistical tests (e.g., ANOVA) to compare curves and determine

significance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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